

Application Notes and Protocols for Fulvestrant Metabolite Analysis

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Compound of Interest

Compound Name: Fulvestrant-9-sulfone-D3

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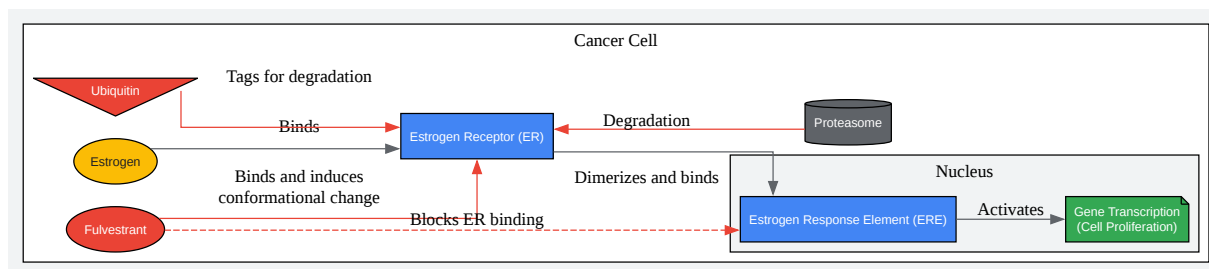
These application notes provide detailed methodologies for the sample preparation of Fulvestrant and its metabolites from biological matrices, primarily plasma, for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

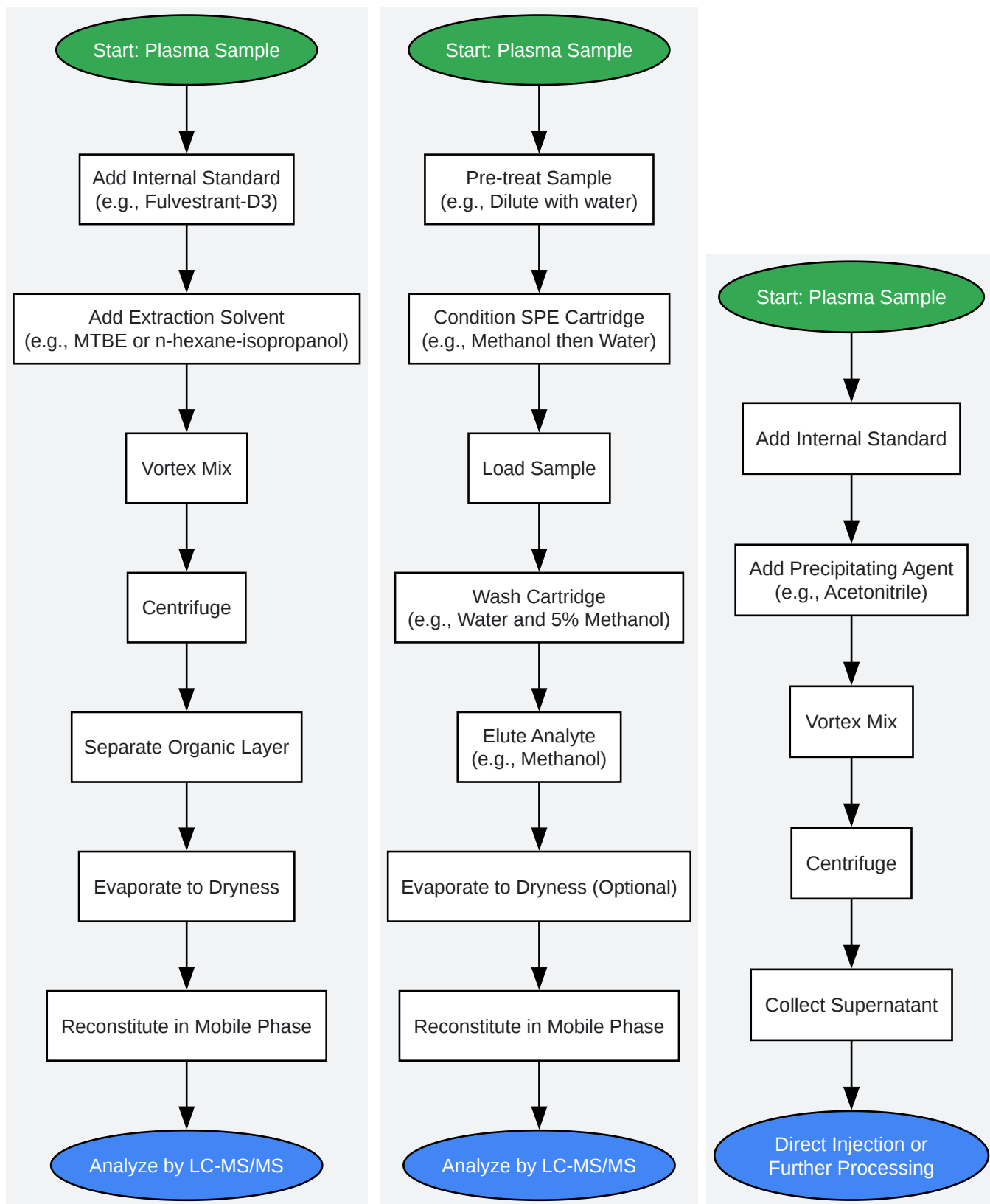
Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Accurate quantification of Fulvestrant and its metabolites in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Sample preparation is a critical step to remove interfering substances and enrich the analytes of interest, ensuring the accuracy and sensitivity of the analysis.[3] The most common techniques for Fulvestrant analysis include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Signaling Pathway of Fulvestrant

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), which leads to a conformational change that impairs receptor dimerization and DNA binding.[1][2] This action prevents the transcription of estrogen-responsive genes responsible for cell proliferation. Furthermore, Fulvestrant promotes the degradation of the estrogen receptor through the ubiquitin-proteasome pathway, leading to a significant reduction in ER levels in cancer cells.[1][2]





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References

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